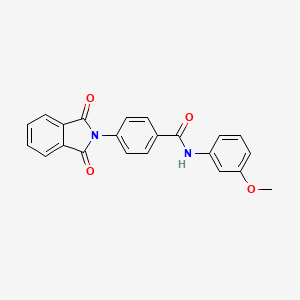

4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

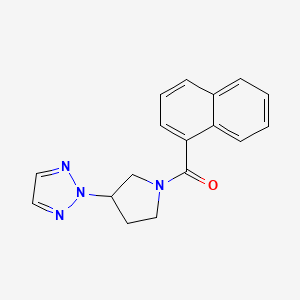

4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MI-773 is a member of the MDM2 inhibitor family, which targets the MDM2 protein to prevent it from binding to and degrading the tumor suppressor protein p53.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide and its derivatives demonstrate significant antibacterial and antifungal activities, as shown in the synthesis and biological activity assessment of related compounds. These compounds, through facile condensation and subsequent reactions, have shown promise as potential antimicrobials, warranting further exploration in this domain (Patel & Dhameliya, 2010).

Crystal Structure and Spectroscopy

The crystal structure and spectroscopy of N-(1,3-dioxoisoindolin-2yl)benzamide have been explored, highlighting the compound's crystallization in the monoclinic space group and its structural characterization using various techniques. This research contributes to understanding the compound's physical and chemical properties, which is crucial for its application in various scientific fields (Bülbül et al., 2015).

HIV Integrase Strand Transfer Inhibitors

Derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide have been synthesized and evaluated as HIV Integrase Strand Transfer Inhibitors. Some of these derivatives have exhibited significant inhibition, offering a new avenue for anti-HIV research and potential therapeutic applications (Wadhwa et al., 2019).

Antioxidant and Anticancer Activity

Certain derivatives of this compound have been synthesized and tested for antioxidant and anticancer activities. These studies reveal that some derivatives exhibit higher antioxidant activity compared to known antioxidants like ascorbic acid, and display cytotoxic effects against specific cancer cell lines, underscoring their potential in cancer research and therapy (Tumosienė et al., 2020).

Optically Active Polyamides

Research into new classes of optically active polyamides incorporating 4-nitro-1,3-dioxoisoindolin-2-yl pendant groups has shown these materials' potential in various applications due to their solubility and thermal properties. These polyamides could be relevant in materials science, particularly in the development of new polymers with specific optical properties (Faghihi et al., 2010).

Propiedades

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-28-17-6-4-5-15(13-17)23-20(25)14-9-11-16(12-10-14)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTYCRMSLCAHRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)

![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)

![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)

![2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436938.png)

![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)